

Unraveling the Thermal Instability of Formamidinium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formamidinium iodide*

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This in-depth technical guide provides a comprehensive analysis of the thermal degradation of **formamidinium iodide** (FAI), a key component in high-performance perovskite solar cells. Understanding the mechanisms and products of its decomposition is critical for enhancing the long-term stability and performance of these promising photovoltaic devices. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the complex degradation pathways.

Core Findings: Thermal Degradation Profile

Formamidinium iodide, while demonstrating greater thermal stability compared to its methylammonium counterpart, undergoes a complex, multi-step degradation process at elevated temperatures. The decomposition pathways involve the release of several gaseous products, with the specific products and their evolution temperatures being dependent on the surrounding environment and the presence of other materials.

The bulk thermal decomposition of FAI can lead to the formation of sym-triazine, hydrogen cyanide (HCN), and ammonium iodide (NH₄I).^[1] The NH₄I can further decompose into ammonia (NH₃) and hydrogen iodide (HI) at temperatures above 300°C.^[1] In the context of formamidinium lead iodide (FAPI) perovskites, the solid-state decomposition product is lead iodide (PbI₂).^{[2][3]}

The thermal degradation of FAI is a critical factor influencing the stability of perovskite solar cells, as the outgassing of decomposition products can occur under operational stress, such as heating and illumination, leading to device failure.

Quantitative Decomposition Analysis

The following tables summarize the key quantitative data related to the thermal degradation of **formamidinium iodide** and its corresponding lead perovskite (FAPI).

Parameter	Value	Technique	Reference
Activation Energy (FAPI Decomposition)			
First Decomposition Step	205 ± 20 kJ/mol	Differential Scanning Calorimetry (DSC)	[2] [4]
Second Decomposition Step	410 ± 20 kJ/mol	Differential Scanning Calorimetry (DSC)	[2] [4]
Nucleation and Growth of PbI_2	112 ± 9 kJ/mol	X-ray Diffraction (XRD)	[2] [4]

Table 1: Activation Energies for FAPI Thermal Decomposition.

Gaseous Product	Significant Release Temperature	Notes	Reference
Formamidine	Lower temperatures	Main decomposition product at lower temperatures.	[2][3]
Hydrogen Cyanide (HCN)	> 360°C	Becomes a dominant product at higher temperatures.	[3]
sym-Triazine	> 95°C	Release becomes significant above this temperature.	[2][3]
Ammonia (NH ₃) & Hydrogen Iodide (HI)	> 300°C	From the decomposition of NH ₄ I.	[1]

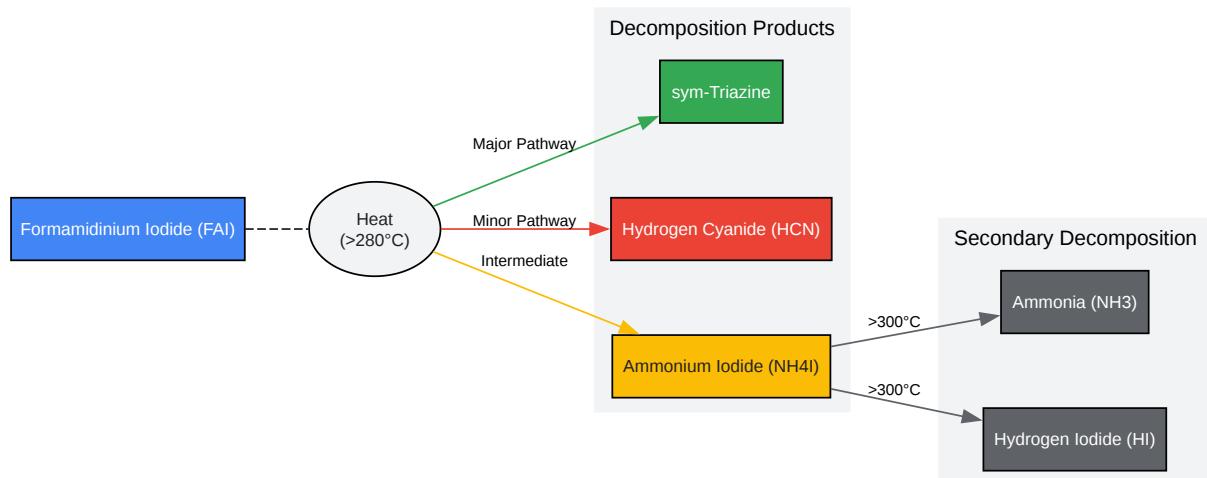
Table 2: Gaseous Decomposition Products of FAI and Their Evolution Temperatures.

Material	Onset of Mass Loss	Technique	Atmosphere	Reference
FAPI ₃	~300°C	Thermogravimetric Analysis (TGA)	Inert (Ar)	[2][3]
FAI in contact with NiO	~200°C	Not specified	Not specified	[1]
FAI in contact with TiO ₂	Similar to bulk FAI (~280°C)	Not specified	Not specified	[1]

Table 3: Onset Temperatures for Thermal Degradation.

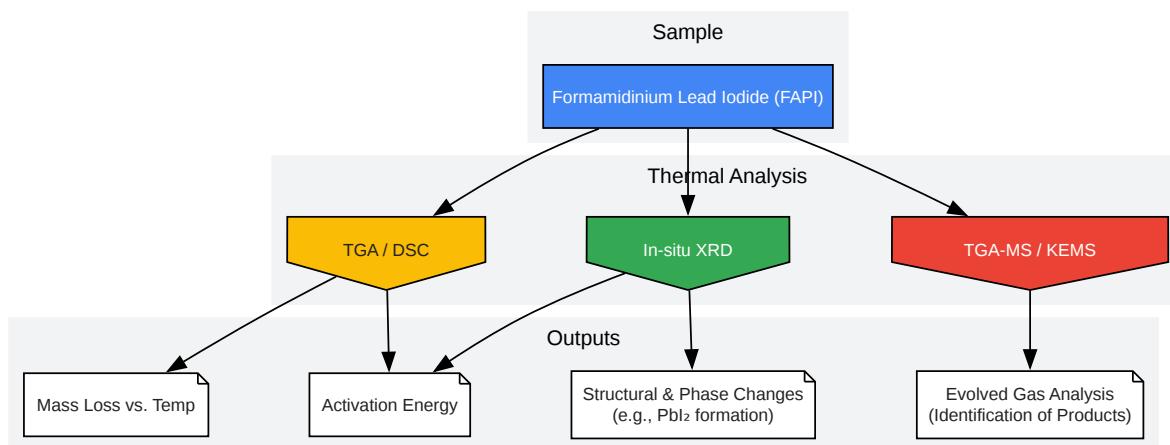
Visualizing the Degradation Pathways

The following diagrams illustrate the key thermal degradation pathways of **formamidinium iodide**.



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Caption: Thermal degradation pathway of bulk **Formamidinium Iodide (FAI)**.



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Caption: Experimental workflow for FAPI thermal degradation analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of FAI thermal degradation. The following protocols are based on common practices cited in the literature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

- Objective: To determine the temperature and mass loss associated with decomposition events and to study the thermodynamics of these processes.
- Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently.
- Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
- Experimental Conditions:
 - Atmosphere: The analysis is typically carried out under an inert atmosphere, such as flowing argon or nitrogen, to prevent oxidation. A flow rate of 20-50 mL/min is common.
 - Temperature Program: A linear heating ramp is applied, with a typical rate of 10°C/min. The temperature range can vary but often extends from room temperature to 600°C or higher to ensure complete decomposition.
 - Data Analysis: The TGA curve plots mass percentage against temperature, revealing the onset temperature of decomposition and the percentage of mass lost at each step. The DSC curve shows endothermic or exothermic events associated with phase transitions or decomposition.

Coupled Thermogravimetry-Mass Spectrometry (TGA-MS)

- Objective: To identify the gaseous products evolved during thermal decomposition.
- Instrumentation: A thermogravimetric analyzer coupled to a quadrupole mass spectrometer via a heated transfer line.
- Experimental Conditions: The TGA conditions are similar to those described above. The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range (e.g., 1-200 amu) continuously throughout the TGA experiment.
- Data Analysis: The ion currents for specific m/z values are plotted as a function of temperature, allowing for the correlation of mass loss events with the evolution of specific gaseous species.

In-situ X-ray Diffraction (XRD)

- Objective: To monitor the changes in the crystalline structure and identify the solid decomposition products as a function of temperature.
- Instrumentation: An X-ray diffractometer equipped with a high-temperature stage.
- Sample Preparation: A thin film or powder sample is mounted on the temperature-controlled stage.
- Experimental Conditions:
 - Atmosphere: The experiment is conducted under an inert atmosphere or vacuum to prevent side reactions.
 - Temperature Program: The sample is heated in a stepwise or continuous manner, and XRD patterns are collected at various temperature intervals.
 - Data Analysis: The evolution of diffraction peaks is analyzed to identify the formation of new crystalline phases (e.g., PbI_2) and the disappearance of the original perovskite phase. Quantitative phase analysis can be performed to determine the kinetics of the transformation.

Knudsen Effusion Mass Spectrometry (KEMS)

- Objective: To study the composition of the gaseous phase in close-to-equilibrium conditions and to determine thermodynamic properties.
- Instrumentation: A Knudsen cell coupled to a mass spectrometer. The Knudsen cell is a small, heated container with a very small orifice, allowing a small amount of gas to effuse into the high vacuum of the mass spectrometer.
- Experimental Conditions: The sample is heated in the Knudsen cell, and the effusing vapor is analyzed by the mass spectrometer.
- Data Analysis: The ion intensities are used to determine the partial pressures of the different gaseous species as a function of temperature, from which thermodynamic data such as enthalpies of reaction can be derived.[\[2\]](#)[\[3\]](#)

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- To cite this document: BenchChem. [Unraveling the Thermal Instability of Formamidinium Iodide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12059652#thermal-degradation-analysis-of-formamidinium-iodide\]](https://www.benchchem.com/product/b12059652#thermal-degradation-analysis-of-formamidinium-iodide)

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